molecular formula C8H15NS B13274654 3-Cyclobutylthiomorpholine

3-Cyclobutylthiomorpholine

Cat. No.: B13274654
M. Wt: 157.28 g/mol
InChI Key: HSGUAKRNPCWPOZ-UHFFFAOYSA-N
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Description

3-Cyclobutylthiomorpholine is a chemical compound that belongs to the class of thiomorpholines. It is characterized by a cyclobutyl group attached to a thiomorpholine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutylthiomorpholine typically involves the reaction of cyclobutylamine with thiomorpholine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutylthiomorpholine undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The cyclobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

3-Cyclobutylthiomorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It has shown promise in drug development, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclobutylthiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: Lacks the cyclobutyl group but shares the thiomorpholine ring structure.

    Cyclobutylamine: Contains the cyclobutyl group but lacks the thiomorpholine ring.

    Morpholine: Similar ring structure but contains an oxygen atom instead of sulfur.

Uniqueness

3-Cyclobutylthiomorpholine is unique due to the presence of both the cyclobutyl group and the thiomorpholine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

3-cyclobutylthiomorpholine

InChI

InChI=1S/C8H15NS/c1-2-7(3-1)8-6-10-5-4-9-8/h7-9H,1-6H2

InChI Key

HSGUAKRNPCWPOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2CSCCN2

Origin of Product

United States

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